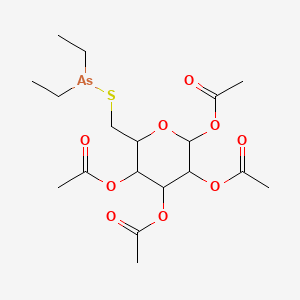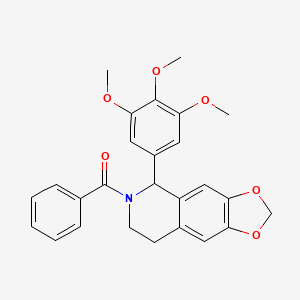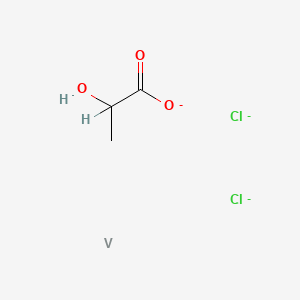
Vanadium dichlorolactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium dichlorolactate is a coordination compound that involves vanadium, a transition metal, and dichlorolactate, an organic ligand Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vanadium dichlorolactate typically involves the reaction of vanadium precursors with dichlorolactate ligands under controlled conditions. One common method is the reaction of vanadium pentoxide (V₂O₅) with dichloroacetic acid in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using vanadium salts and dichloroacetic acid. The process requires precise control of temperature, pressure, and pH to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and product quality.
化学反応の分析
Types of Reactions
Vanadium dichlorolactate undergoes various chemical reactions, including:
Oxidation: Vanadium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like zinc or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as zinc and hydrazine are frequently used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxides, while reduction can produce vanadium(III) or vanadium(IV) complexes.
科学的研究の応用
Vanadium dichlorolactate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model for biological vanadium complexes.
Medicine: Research is ongoing into its potential as an antidiabetic agent and its effects on cancer cells.
Industry: It is used in the production of specialty chemicals and materials due to its catalytic properties.
作用機序
The mechanism of action of vanadium dichlorolactate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzymes like protein tyrosine phosphatases, which play a role in cellular signaling pathways. This inhibition can modulate various biological processes, including glucose metabolism and cell proliferation.
類似化合物との比較
Similar Compounds
Vanadyl sulfate: Another vanadium compound with antidiabetic properties.
Vanadium pentoxide: Used as a catalyst in industrial processes.
Vanadium acetylacetonate: Known for its catalytic activity in organic synthesis.
Uniqueness
Vanadium dichlorolactate is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The presence of dichlorolactate ligands can enhance its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
102482-04-2 |
|---|---|
分子式 |
C3H5Cl2O3V-3 |
分子量 |
210.91 g/mol |
IUPAC名 |
2-hydroxypropanoate;vanadium;dichloride |
InChI |
InChI=1S/C3H6O3.2ClH.V/c1-2(4)3(5)6;;;/h2,4H,1H3,(H,5,6);2*1H;/p-3 |
InChIキー |
IPRDEABYQPZWTL-UHFFFAOYSA-K |
正規SMILES |
CC(C(=O)[O-])O.[Cl-].[Cl-].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


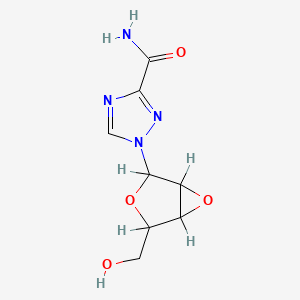
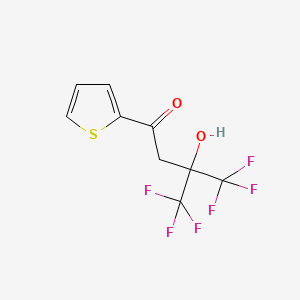
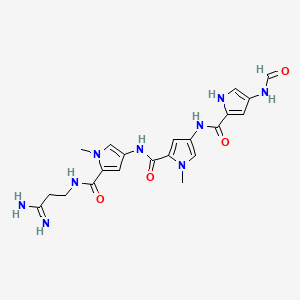
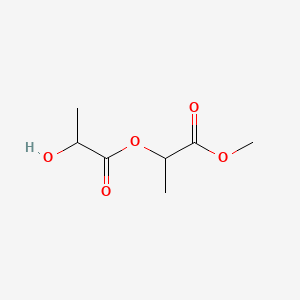
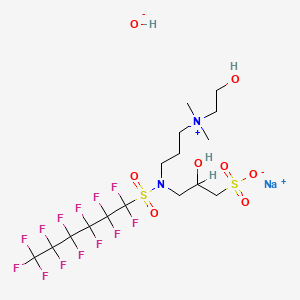
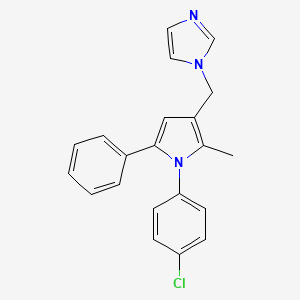
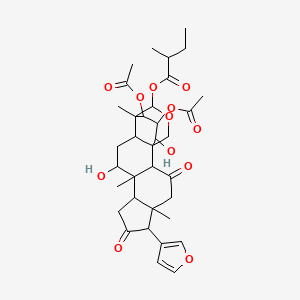
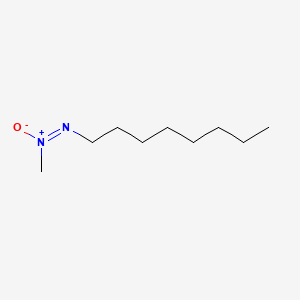
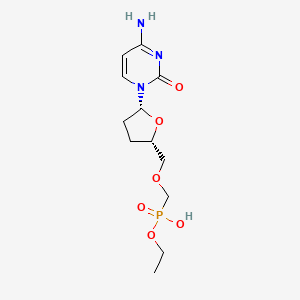
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
